Fmoc-D-Phe(4-NHBoc)-OH

描述

“Fmoc-D-Phe(4-NHBoc)-OH” is a specialty product used in proteomics research . It is also known as “Fmoc-p-amino-D-Phe (Boc)-OH” or "4- (Boc-amino)-N-Fmoc-D-phenylalanine" .

Molecular Structure Analysis

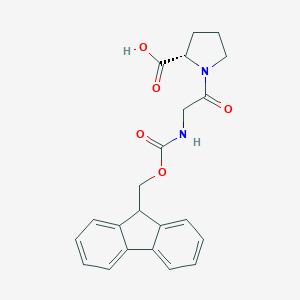

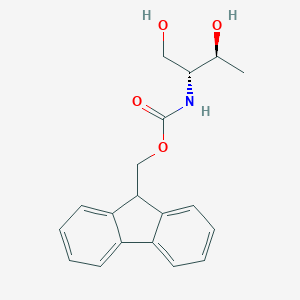

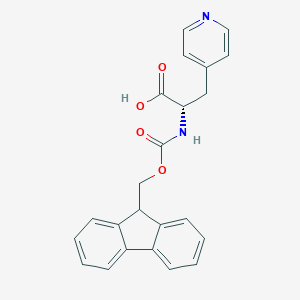

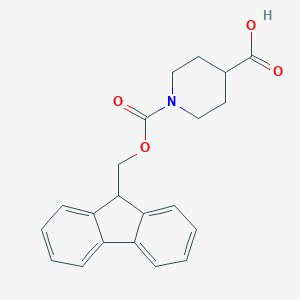

The molecular formula of “Fmoc-D-Phe(4-NHBoc)-OH” is C29H30N2O6 . Its molecular weight is 502.56 g/mol . The InChI string representation of its structure is InChI=1S/C29H30N2O6/c1-29 (2,3)37-28 (35)30-19-14-12-18 (13-15-19)16-25 (26 (32)33)31-27 (34)36-17-24-22-10-6-4-8-20 (22)21-9-5-7-11-23 (21)24/h4-15,24-25H,16-17H2,1-3H3, (H,30,35) (H,31,34) (H,32,33)/t25-/m1/s1 .

Physical And Chemical Properties Analysis

“Fmoc-D-Phe(4-NHBoc)-OH” has a molecular weight of 502.56 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.

科学研究应用

水凝胶的形成和稳定化银纳米团簇:Fmoc保护的氨基酸,如Fmoc-Phe-OH,形成高效、稳定的水凝胶,用于制备和稳定荧光银纳米团簇。这些水凝胶在阳光下自发还原银离子,将银纳米团簇稳定在水凝胶基质中。这些纳米团簇展现出有趣的荧光特性,并在四个月内保持稳定(Roy & Banerjee, 2011)。

氟化Fmoc-Phe衍生物对自组装和水凝胶化的影响:Fmoc-Phe衍生物的自组装和水凝胶化行为受C端修饰的显著影响。水凝胶化对溶剂pH和C端的疏水性敏感,影响最终水凝胶的稳定性和刚度(Ryan et al., 2011)。

通过可变电子取代调节纳米结构:Fmoc-Phe衍生物与可变电子取代的原位酶促缩合可以创建具有可调纳米级形态的超分子结构。这一过程受取代基团性质的影响(Pappas等,2014)。

功能化单壁碳纳米管的包埋和分散:基于Fmoc保护氨基酸的水凝胶可以包埋和分散功能化的单壁碳纳米管(f-SWCNT),形成混合水凝胶。与天然水凝胶相比,这些水凝胶具有更高的热稳定性和增强的导电性能(Roy & Banerjee, 2012)。

通过阳离子修饰苯丙氨酸衍生物形成纳米管结构:阳离子修饰的Fmoc-Phe衍生物可以形成水凝胶网络和独特的基于片状结构的纳米管结构。这些结构取决于C端的正电荷,并为Fmoc-Phe衍生物的自组装途径提供了见解(Rajbhandary et al., 2017)。

水凝胶作为细胞培养的细胞外基质模拟支架:由Fmoc-Phe衍生物形成的二肽水凝胶支持细胞的存活和生长,有效模拟纤维连接蛋白的整合素结合肽。这些水凝胶在组织工程和再生医学中具有潜在应用(Liyanage et al., 2015)。

安全和危害

未来方向

“Fmoc-D-Phe(4-NHBoc)-OH” is a specialty product used in proteomics research . Its future use will likely continue to be in the field of peptide synthesis, particularly in the synthesis of peptides containing the D-Phe(4-NHBoc) residue. Future research may explore new applications for peptides synthesized using this compound.

作用机制

Target of Action

Fmoc-D-Phe(4-NHBoc)-OH, also known as Fmoc-4-(Boc-amino)-D-phenylalanine, is a derivative of phenylalanine

Mode of Action

The compound is known for its ability to form hydrogels . The formation of these hydrogels can be induced by either lowering the pH of an aqueous solution of the compound or by the addition of water to a solution of the compound in a solvent such as DMSO . The compound’s interaction with its targets likely involves a combination of π-stacking and hydrogen bonding interactions .

Biochemical Pathways

The compound’s ability to form hydrogels suggests it may influence the physical properties of biological tissues or systems .

Pharmacokinetics

The compound’s ability to form hydrogels suggests it may have unique distribution properties within biological systems .

Action Environment

The action of Fmoc-D-Phe(4-NHBoc)-OH is influenced by environmental factors such as pH and the presence of solvents like DMSO . The mechanical properties of the hydrogels formed by the compound can vary significantly depending on these factors .

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)30-19-14-12-18(13-15-19)16-25(26(32)33)31-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,33)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUAOWDVYMUKPE-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427335 | |

| Record name | Fmoc-D-Phe(4-NHBoc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Phe(4-NHBoc)-OH | |

CAS RN |

214750-77-3 | |

| Record name | Fmoc-D-Phe(4-NHBoc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

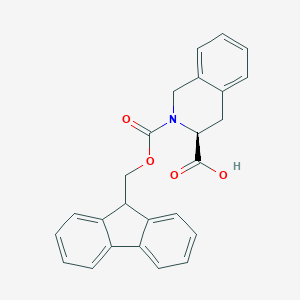

![9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate](/img/structure/B557573.png)